4-(Hydroxymethyl)piperidin-4-ol
Overview
Description
“4-(Hydroxymethyl)piperidin-4-ol” is a chemical compound with the molecular weight of 131.17 . It is a colorless to light yellow liquid or low melting solid .
Synthesis Analysis
Piperidines, including “4-(Hydroxymethyl)piperidin-4-ol”, are among the most important synthetic fragments for designing drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . A method combining three reactions in one step: the removal of the metalation group, dehydroxylation, and pyridine reduction has been proposed .Molecular Structure Analysis
The molecular structure of “4-(Hydroxymethyl)piperidin-4-ol” is represented by the Inchi Code: 1S/C6H13NO2/c8-5-6(9)1-3-7-4-2-6/h7-9H,1-5H2 .Chemical Reactions Analysis
Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
“4-(Hydroxymethyl)piperidin-4-ol” is a colorless to light yellow liquid or low melting solid . It should be stored in a dark place, under an inert atmosphere, at room temperature .Scientific Research Applications
Synthesis and Biological Characterization
A novel series of molecules based on a 4-(2-(benzhydryloxy)ethyl)-1-((R)-2-hydroxy-2-phenylethyl)-piperidin-3-ol template were developed, displaying varying degrees of affinity for dopamine, serotonin, and norepinephrine transporters. This suggests potential applications in treating neurological disorders such as drug abuse, depression, and attention deficit hyperactivity disorder (Kharkar et al., 2009).
Antimicrobial Activity
A series of 4-hydroxy-3,4-dialkyl-2,6-diaryl-piperidine derivatives were synthesized and demonstrated significant antibacterial, antifungal, and anthelmintic activities. This indicates potential uses in developing new antimicrobial agents (Maruthavanan & Venkatesan, 2013).
Structural and Molecular Studies
The influence of methyl substituent and N-oxide formation on the geometry of molecules and intermolecular interactions in crystals of aminoalkanol derivatives, including 1-(phenoxyethyl)piperidin-4-ol derivatives, was studied. This research contributes to understanding the structural properties of these compounds, which is important in medicinal chemistry (Żesławska et al., 2020).
Chemical Cleavage in DNA Research
A study showed that certain amines, including derivatives of piperidine, can cleave abasic DNA at or near neutral pH without non-specific damage. This reagent also cleaves at photoproducts induced by UVC and UVB, providing valuable insights for DNA research (McHugh & Knowland, 1995).
Development of Diastereoselective Routes
Two diastereoselective, scalable routes towards trans-4-aminomethyl-piperidin-3-ol building blocks were developed. These routes are significant for the synthesis of compounds with potential therapeutic applications (Gijsen et al., 2008).
Kinetics of Oxidation Studies
The kinetics of oxidation of epimeric piperidin-4-ols by vanadium(V) were investigated, revealing insights into the reactivities of these compounds and contributing to the understanding of oxidation processes in organic chemistry (Selvaraj, Ramalingam, & Ramarajan, 1983).
Safety And Hazards
The safety information for “4-(Hydroxymethyl)piperidin-4-ol” includes several hazard statements: H302, H315, H319, H332, H335 . These indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, is harmful if inhaled, and may cause respiratory irritation .
Future Directions
While the specific future directions for “4-(Hydroxymethyl)piperidin-4-ol” are not mentioned in the search results, piperidines in general play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
properties
IUPAC Name |
4-(hydroxymethyl)piperidin-4-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c8-5-6(9)1-3-7-4-2-6/h7-9H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCOGPFMRSSZIFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80628009 | |
Record name | 4-(Hydroxymethyl)piperidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80628009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Hydroxymethyl)piperidin-4-ol | |
CAS RN |
89584-31-6 | |
Record name | 4-(Hydroxymethyl)piperidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80628009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Hydroxymethyl)-4-piperidinol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.